DKP-insulin
Description
Properties
CAS No. |
133107-49-0 |
|---|---|
Molecular Formula |
C12H15N3O4 |
Synonyms |
DKP-insulin |
Origin of Product |
United States |
Molecular Design and Structural Foundations of Dkp Insulin
Engineering Principles of DKP-Insulin Monomerization
The self-association of insulin (B600854) is mediated by specific contact points between insulin molecules. Dimers are formed through interactions involving the C-terminal β-strand of the B-chain (residues B24-B28), while hexamers are formed by the association of three dimers, often stabilized by zinc ions coordinated by histidine residues, particularly HisB10. nih.govfrontiersin.orgresearchgate.net
Substitutions for Disrupting Dimer and Hexamer Formation
To achieve monomerization, this compound incorporates substitutions at key positions within these self-association interfaces. These modifications weaken the non-covalent forces and steric constraints that stabilize the dimer and hexamer structures. Disrupting the dimer interface is primarily achieved through modifications in the B28-B29 region of the B-chain, while altering HisB10 affects hexamer formation. drugbank.comnih.gov
Impact of Specific Amino Acid Modifications (e.g., HisB10→Asp, ProB28→Lys, LysB29→Pro) on Self-Association
The characteristic substitutions defining this compound are HisB10→Asp, ProB28→Lys, and LysB29→Pro. nih.govnih.govnih.gov The HisB10→Asp substitution replaces a residue involved in coordinating zinc ions in the insulin hexamer with a negatively charged residue. nih.govnih.gov This change disrupts the zinc-binding site and destabilizes the hexameric assembly. nih.gov The ProB28→Lys and LysB29→Pro substitutions target the dimer interface. In native insulin, ProB28 and LysB29 are part of the segment that forms an antiparallel β-sheet in the dimer. frontiersin.org The specific replacement of ProB28 with Lys and LysB29 with Pro inverts the sequence at these positions and introduces changes in charge and conformation that significantly reduce the propensity for dimerization. drugbank.comnih.gov
Experimental evidence, such as 1H-NMR studies showing reduced concentration-dependent line-broadening and analytical ultracentrifugation, confirms that these specific substitutions in this compound effectively reduce self-association, resulting in a protein that exists primarily as a monomer in solution. nih.govnih.gov This monomeric nature is a key functional characteristic of this compound.
Conformational Analysis and Stability in Solution
Despite the modifications made to prevent self-association, maintaining a native-like three-dimensional structure is crucial for this compound to bind to the insulin receptor and exert its biological effects.
Structural Integrity of this compound (e.g., Secondary and Tertiary Structure Retention)
Studies employing techniques such as Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy have demonstrated that this compound largely retains the structural integrity of native insulin monomers. nih.govresearchgate.net CD spectra of this compound are similar to those of native insulin, indicating that the characteristic alpha-helical content of the A and B chains is preserved. nih.gov The A-chain typically contains two alpha-helices (A1-A8 and A13-A18), and the B-chain has a central alpha-helix (B9-B19). acs.org
Solution NMR provides more detailed insights into the three-dimensional structure. 2D 1H-NMR and heteronuclear NMR studies of this compound show a compact, stably folded structure with nonlocal interactions consistent with the known structure of insulin protomers found in crystal forms. nih.govfrontiersin.orgresearchgate.net The solution structure of monomeric this compound closely resembles the T-state protomer observed in insulin crystals. frontiersin.orgresearchgate.netgoogle.com
Studies on Thermodynamic Stability and Folding Pathways
Research into the folding of insulin and its precursors, such as proinsulin, provides context for understanding the structural properties of this compound. Studies comparing this compound and DKP-proinsulin suggest that the insulin moiety within DKP-proinsulin exhibits similar structural elements to monomeric this compound, indicating that the core fold is maintained. nih.gov
Thermodynamic stability is often quantified by the free energy of unfolding (ΔGu). Studies on this compound and its analogs have reported ΔGu values, providing a quantitative measure of their stability relative to a folded state. For example, chiral substitutions within the this compound framework have been shown to modulate stability, with some substitutions increasing ΔGu (enhanced stability) and others decreasing it (reduced stability). semanticscholar.orgsemanticscholar.org
| Analog Type (within this compound template) | ΔΔGu (kcal/mol) | Reference |
| d-SerB8 | 0.9 ± 0.2 | semanticscholar.org |
| l-SerB8 | -3.0 ± 0.2 | semanticscholar.org |
| d-AlaB20 | 0.9 ± 0.1 | semanticscholar.org |
| d-AlaB23 | 0.2 ± 0.1 | semanticscholar.org |
| AlaB5 | -1.7 ± 0.1 | nih.govsemanticscholar.org |
| DKP[A6-A11]Ser | -3.0 ± 0.5 | acs.org |
| DKP[A6-A11]Ala | -3.0 ± 0.5 | acs.org |
Investigating Conformational Dynamics via Amide-Proton Exchange
Amide-proton exchange (HX) experiments, typically monitored by NMR, are powerful tools for studying protein dynamics and the stability of hydrogen bonds in solution. By measuring the rate at which amide protons exchange with solvent deuterons, researchers can identify regions of a protein that are more flexible or exposed to the solvent compared to more stable, hydrogen-bonded regions. frontiersin.orgnih.govresearchgate.net
Conversely, other parts of the molecule, including segments of the A-chain N-terminus and the B-chain C-terminus which are involved in receptor binding, exhibit more rapid amide-proton exchange, suggesting greater conformational flexibility and solvent accessibility. frontiersin.orgnih.gov This inherent flexibility in the receptor-binding region of monomeric insulin, as revealed by HX studies on this compound, is hypothesized to play a role in the conformational changes required for high-affinity binding to the insulin receptor. frontiersin.org
Differences in amide-proton exchange rates and protection factors at specific residues in this compound and its variants provide detailed insights into how amino acid substitutions can impact local and segmental dynamics. pnas.org
| Residue Location | Representative Protection Factor (Relative Scale) | Indicated Dynamics | Reference |
| Core α-helical residues (e.g., near A20-B19 disulfide) | High | Stable, less dynamic | frontiersin.orgnih.gov |
| Surface residues / flexible loops | Low | More dynamic, solvent accessible | frontiersin.orgnih.gov |
| Specific sites of mutation (e.g., TyrB24 in this compound analog) | Varied, can be decreased at subglobal sites | Local or segmental fluctuations | pnas.org |
Advanced Synthetic Methodologies for Dkp Insulin and Its Analogues in Research
Total Chemical Synthesis Approaches
Total chemical synthesis of insulin (B600854) involves assembling the A and B chains and forming the correct disulfide bonds. Historically, this involved preparing the individual chains separately and then combining them, often resulting in low yields. nih.govtandfonline.com More recent approaches have focused on convergent strategies and the use of single-chain intermediates. nih.govtandfonline.com
Solid-Phase Peptide Synthesis Strategies
Solid-Phase Peptide Synthesis (SPPS) is a fundamental technique in peptide synthesis, allowing for the stepwise assembly of amino acids on a solid support. acs.orgspringernature.com SPPS has been utilized in the preparation of peptide segments for the total synthesis of insulin and its analogs, including DKP-insulin. nih.govnih.gov Challenges in SPPS for complex peptides like insulin include potential aggregation of the growing peptide chain and side reactions like diketopiperazine (DKP) formation, particularly when proline is present near the N-terminus. acs.orgspringernature.comnih.gov Strategies to mitigate these issues include the use of specialized techniques and the incorporation of units like depsipeptides or pseudoprolines during synthesis. springernature.com Flow-based SPPS has also been explored for rapid synthesis of insulin chains. rsc.org
Native Chemical Ligation Techniques
Native Chemical Ligation (NCL) is a powerful technique for joining unprotected peptide segments, which has been successfully applied to the synthesis of insulin and its analogs. nih.govnih.govtandfonline.comosti.gov This method allows for the convergent assembly of larger polypeptides from smaller, synthetically accessible segments. A fully convergent synthetic route for DKP ester insulin, a key intermediate, has been described using 'one pot' native chemical ligations of three unprotected peptide segments of approximately equal size. nih.govacs.orgresearchgate.net This approach minimizes losses associated with multiple intermediate handling and purification steps. nih.gov The N-terminal cysteine of a thioester peptide segment can be introduced as a 1,3-thiazolidine-4-carboxo (Thz) group to prevent intramolecular reactions with the thioester moiety. nih.gov
Enzymatic Semisynthesis Methods
Enzymatic semisynthesis involves using enzymes, such as trypsin, to catalyze the formation of peptide bonds between naturally derived or synthetically prepared peptide fragments. nih.govresearchgate.netgoogle.comwhiterose.ac.ukscribd.com This approach can be particularly useful for introducing modifications or labels into specific regions of the insulin molecule. nih.govnih.govosti.gov A streamlined approach to enzymatic semisynthesis has been used to prepare this compound analogs with substitutions at the B24 and B25 positions, negating the need for amino-group protection. nih.gov This method exploits the ability to proteolytically remove the B23-B30 region of insulin and ligate a modified synthetic peptide back onto the truncated insulin molecule. whiterose.ac.uk
Design and Synthesis of this compound Derivatives for Structure-Activity Relationship (SAR) Studies
This compound serves as a valuable template for SAR studies due to its monomeric nature and retained native-like structure, which allows for the investigation of substitutions within the receptor-binding surface without the complications of self-association. nih.govresearchgate.net The design and synthesis of this compound derivatives involve targeted modifications to understand the contribution of specific amino acids to insulin function and receptor interaction.
Site-Specific Amino Acid Substitution Strategies (e.g., B24, B25, A3, A6-A11)
Site-specific amino acid substitutions are a common strategy for probing the role of individual residues in protein structure and function. In this compound, substitutions at various positions, including B24, B25, A3, and within the A6-A11 region, have been investigated. nih.govnih.govnih.govwhiterose.ac.uknih.govresearchgate.netplos.org
Studies on this compound analogs with substitutions at B24 and B25 have shown that analogous substitutions exhibit parallel trends in receptor-binding potency, suggesting that mutations in discrete surfaces of insulin can have independent effects on structure and function. nih.gov The PheB24 residue is considered invariant in vertebrate insulins and plays a crucial role in cellular folding efficiency and receptor binding. whiterose.ac.ukresearchgate.netrcsb.org Substitutions at B24, even with related aromatic amino acids like tyrosine, can impair cellular biosynthesis. researchgate.netrcsb.org However, studies with this compound have shown that while L-amino acid substitutions at B24 often lead to significant loss of binding affinity, incorporation of D-amino acids at this site can result in increased affinity. whiterose.ac.uknih.gov For example, D-PheB24 substitutions in full-length insulin can enhance affinity, while the same substitution in truncated analogs might reduce it. whiterose.ac.uk
Substitutions at other sites, such as A3 (e.g., LeuA3-DKP-insulin) and B25 (e.g., LeuB25-DKP-insulin), have also been studied to understand their impact on the this compound structure and function. plos.org The A6-A11 region is involved in an intramolecular disulfide bond, and modifications in this area or other cysteine residues (A7, B7, A20, B19) which form disulfide bonds are critical for the correct folding and structure of insulin and its analogs. nih.govtandfonline.com
Incorporation of Nonstandard Amino Acids and Isotopic Labels for Research
The incorporation of nonstandard amino acids and isotopic labels into this compound and its derivatives is a powerful approach for detailed structural and mechanistic studies. nih.govosti.govnih.govmit.edunih.gov Total chemical synthesis provides access to incorporate nonstandard amino acids that are not encoded by the genetic machinery. nih.govmit.edu This includes the use of D-amino acids to probe the role of chirality and conformational changes. nih.govnih.govnih.gov For instance, chiral mutagenesis studies involving D-amino acid substitutions at positions like B8 have been performed on a this compound template to investigate stereospecific perturbations of folding or function. nih.gov
Site-specific incorporation of isotopic labels, such as 2H and 13C, is crucial for advanced spectroscopic techniques like NMR and FTIR, which provide insights into protein structure, dynamics, and interactions under physiological conditions. researchgate.netnih.govosti.govnih.gov this compound's monomeric nature makes it particularly suitable for solution NMR studies. researchgate.netnih.govosti.gov Efficient total chemical synthesis routes, sometimes utilizing ester insulin intermediates, have been developed for the site-specific labeling of insulin, including at positions like PheB24, enabling detailed analysis using techniques like isotope-edited FTIR. nih.govosti.gov
Chemical Linkers and Prodrug Design for Research Applications (e.g., Diketopiperazine Cyclization)
The application of chemical linkers and prodrug design in insulin research, often leveraging diketopiperazine (DKP) cyclization, provides powerful methodologies for controlling peptide folding, facilitating synthesis, and modulating pharmacological properties.
In synthetic methodologies for insulin and related peptides, dipeptide extensions optimized to cleave via diketopiperazine (DKP) cyclization have been extensively utilized to selectively remove non-native crosslinks tandfonline.comresearchgate.net. This approach is particularly relevant in strategies involving the chemical synthesis of A- and B-chains and their subsequent ligation and folding tandfonline.comresearchgate.net. A notable advancement in this area is the introduction of a traceless, symmetrical linker connecting the N-termini of the A- and B-chains, which can be released in a single chemical step through DKP cyclization tandfonline.comresearchgate.netresearchgate.net. This synthetic strategy has demonstrated applicability to various members of the insulin superfamily, including relaxin-2 and insulin-like peptide-5 tandfonline.comnih.gov.
Diketopiperazine cyclization also plays a crucial role in the design of insulin prodrugs aimed at controlling the onset and duration of action. Novel insulin prodrug chemistry employs chemical linkers, often dipeptide-based, that undergo conversion to the corresponding diketopiperazines under physiological conditions researchgate.netresearchgate.netresearchgate.net. This conversion triggers the transition from a constrained, less active insulin conformation to a flexible, bioactive form researchgate.netresearchgate.net. Research findings indicate that such dipeptide-based linkers can exhibit varying half-lives for conversion under physiological conditions, ranging from approximately 40 to 90 hours, depending on the specific linker structure researchgate.netresearchgate.net. This controlled release mechanism allows for a slowed onset of glucose lowering researchgate.netresearchgate.net. Optimization of the crosslinking sites in these prodrug designs can lead to a significant reduction in the activity of the constrained insulin analogue, with reported reductions exceeding 50-fold for the closed-form analogue researchgate.net. This crosslinking prodrug approach enables the design of insulin structures capable of transitioning between inactive and active conformations, potentially compatible with extended release profiles researchgate.netresearchgate.net.
The underlying chemical principle involves the intramolecular cyclization of a terminal dipeptide-based amide extension. researchgate.netgoogle.com This process, which can occur independently of enzymes under physiological conditions, results in the formation of a diketopiperazine ring and the liberation of the parent drug researchgate.netgoogle.com. The structural characteristics of the diketopiperazine moiety can influence the conversion half-life of the prodrug google.com. Research into DKP-based prodrugs has explored the chemical flexibility offered by this strategy to achieve variable time actions iu.eduscribd.com.
Furthermore, specific this compound analogues, such as [AspB10, LysB28, ProB29]-insulin (often referred to as this compound), have been synthesized and investigated in research. This analogue, for instance, has been noted for its reduced tendency to self-associate compared to native human insulin and its enhanced affinity for the insulin receptor nih.govnih.gov. The synthesis of such analogues can involve the conversion of intermediates like "ester insulin" to DKP insulin through methods such as saponification acs.orgnih.gov. Studies on this compound have contributed to understanding structure-function relationships in a monomeric insulin template nih.gov.
Diketopiperazines themselves can be formed through intramolecular aminolysis and subsequent hydrolysis of certain amino acid derivatives taylorandfrancis.com. Their synthesis, including those used as linkers or pro-moieties in insulin research, can be achieved using solid-phase peptide synthetic methods google.com.
In Vitro and Cellular Investigations of Dkp Insulin S Biological Activity
Insulin (B600854) Receptor Binding and Activation Kinetics in Research Models
The interaction between DKP-insulin and the insulin receptor (IR) is a primary focus of in vitro studies. These investigations aim to quantify the strength and specificity of binding and to understand the dynamic process of receptor activation. The insulin receptor is a transmembrane receptor tyrosine kinase that plays a key role in glucose homeostasis and is activated by insulin, IGF-I, and IGF-II. wikipedia.org Binding of an agonistic ligand triggers autophosphorylation of the receptor's tyrosine residues. wikipedia.org
Quantitative Analysis of Receptor Binding Affinity and Specificity
Quantitative analysis of receptor binding affinity typically involves determining the dissociation constant (Kd) or the inhibition constant (Ki) of this compound for the insulin receptor. These values indicate the concentration of this compound required to achieve a certain level of binding or to displace a bound ligand. Studies have shown that modifications in insulin analogs, such as amino acid substitutions, can affect receptor-binding affinities. For instance, D-amino acid substitutions at position B24 in this compound analogs have been observed to exhibit enhanced affinities compared to L-analogs or the parent monomer. researchgate.net The binding process of insulin to its receptor is complex and exhibits negative cooperativity at high concentrations and potentially positive cooperativity at low concentrations. nih.gov The mature insulin receptor is a dimer capable of binding two insulin molecules, with the second molecule binding with a significantly lower affinity. nih.gov
Competitive Displacement Assays with Radiolabeled Ligands
Competitive displacement assays are a standard method for assessing the binding affinity of a compound like this compound to the insulin receptor. These assays involve incubating the receptor with a fixed concentration of a radiolabeled ligand (such as 125I-labeled insulin) and varying concentrations of the unlabeled test compound (this compound or its analogs). researchgate.netbiorxiv.orggiffordbioscience.com The reduction in bound radiolabeled ligand in the presence of increasing concentrations of the competitor provides data to calculate the compound's affinity (IC50 or Ki). giffordbioscience.com This method has been used to compare the binding of this compound analogs to the insulin receptor, demonstrating how structural variations influence binding competition with native insulin. researchgate.net
Table 1: Competitive Displacement of 125I-Insulin from Insulin Receptor Isoform B
| Compound | Relative Affinity (vs. This compound) |
| This compound | 1.0 |
| L-Ala B24 analog | Reduced |
| D-Ala B24 analog | Enhanced |
| L-Pmp B24 analog | Reduced |
| D-Pmp B24 analog | Enhanced |
Note: Data is illustrative based on findings indicating reduced or enhanced affinities relative to this compound. Specific quantitative values may vary depending on the study and experimental conditions. researchgate.net
Elucidation of Insulin Receptor Activation Mechanisms
Beyond simple binding, research investigates how this compound binding translates into receptor activation. Insulin binding induces conformational changes in the extracellular portion of the receptor, leading to the activation of the intracellular kinase domain. biorxiv.org This activation involves trans-autophosphorylation at multiple tyrosine residues within the intracellular domains. biorxiv.orgbiorxiv.org Studies using insulin analogs, including those related to this compound research, have provided insights into the structural transitions required for receptor activation. researchgate.net For example, modifications affecting the B-chain hinge or specific residues at the hormone-binding surface can influence the efficiency of signal transmission to the receptor's beta-subunit, impacting downstream phosphorylation events like Akt phosphorylation. pnas.orgpnas.org Optimal IR activation may require multiple insulin molecules binding to distinct sites on the receptor. mdpi.com
Cellular Signaling Pathway Elucidation in Research Cell Lines
Upon insulin receptor activation, a cascade of intracellular signaling events is initiated. Research using various cell lines helps to delineate the specific pathways activated by this compound and its analogs. Commonly used cell lines for studying insulin signaling include IM-9 cells (human lymphocytes expressing insulin receptors), HepG2 cells (hepatoma cells), C2C12 myotubes (skeletal muscle cells), and 3T3-L1 adipocytes. biorxiv.orgnih.govnih.gov These cell lines maintain pivotal insulin signaling pathways. nih.gov
Downstream Signaling Cascade Activation Studies (e.g., PI3K/Akt Pathway)
A major signaling pathway activated by the insulin receptor is the Phosphatidylinositol 3-kinase (PI3K)/Akt pathway. wikipedia.orgmdpi.comcellsignal.comfrontiersin.orgnih.gov Upon IR activation, insulin receptor substrates (IRS) proteins are phosphorylated, which then recruit and activate PI3K. wikipedia.orgcellsignal.comelifesciences.org Activated PI3K generates phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a lipid second messenger that recruits and activates Akt (also known as Protein Kinase B). wikipedia.orgfrontiersin.orgelifesciences.org Akt activation is a key event in mediating many of insulin's metabolic effects, including glucose uptake, glycogen (B147801) synthesis, and protein synthesis. cellsignal.comfrontiersin.org Studies assess the ability of this compound analogs to induce phosphorylation of key components in this pathway, such as IRS proteins and Akt, often through techniques like Western blotting. nih.govpnas.org Differences in the extent or duration of Akt phosphorylation can indicate variations in the functional activity of different insulin analogs. pnas.org
Table 2: Relative Akt Phosphorylation Levels Induced by Insulin Analogs in MCF-7 Cells
| Compound | Relative p-AKT/AKT Ratio (vs. Diluent) |
| Diluent Vehicle | 1.0 |
| Wild-type Insulin | Increased |
| Tyr B24, Orn B29-insulin | Partial Increase |
Note: Data is illustrative based on findings showing relative phosphorylation levels. Specific quantitative values and statistical significance are determined experimentally. pnas.org
The insulin signaling pathway also involves negative feedback mechanisms, where Akt itself can phosphorylate IRS proteins, leading to their translocation from the plasma membrane and limiting further PI3K activation. elifesciences.org
Gene Expression and Proteomic Profiling in Response to this compound Analogues
Investigating the effects of this compound analogs on gene expression and proteomic profiles in research cell lines provides a broader understanding of their cellular impact. Changes in gene expression can be analyzed using techniques like microarrays or RNA sequencing, while proteomic profiling, often using mass spectrometry, allows for the study of protein abundance and modifications. oncotarget.comup.ac.zaf-static.com These studies can reveal how this compound analogs influence the expression of genes involved in metabolic processes, growth, and other cellular functions. For instance, insulin signaling can affect the expression of glucose transporters like GLUT4 and enzymes involved in gluconeogenesis and lipogenesis. nih.govcellsignal.comfrontiersin.orgresearchgate.net Proteomic analysis can identify specific proteins whose levels or phosphorylation status are altered in response to this compound, providing insights into the activated signaling networks and cellular responses. nih.gov While general methodologies for gene expression and proteomic profiling in response to insulin and its analogs are established, specific detailed findings directly pertaining to this compound in these areas were not extensively available in the provided search results. However, studies on other insulin analogs highlight the potential of these approaches to reveal differential cellular effects. nih.govnih.gov
Mechanisms of Receptor Recognition and Ligand-Induced Conformational Changes
The interaction between insulin and its receptor (IR) is a complex process involving precise molecular recognition and significant conformational rearrangements in both the hormone and the receptor. This compound, an engineered monomeric insulin analog with specific substitutions (HisB10→Asp, ProB28→Lys, LysB29→Pro), has served as a valuable tool in dissecting these intricate mechanisms, particularly due to its enhanced receptor binding and reduced self-association compared to native insulin researchgate.netresearchgate.net. Studies utilizing this compound and its variants, alongside investigations of native insulin, have provided crucial insights into how the hormone engages the IR at a molecular level, highlighting the critical roles of specific residues and the dynamic nature of the interaction.
Role of Specific Residues (e.g., ValA3, PheB24, PheB25) in Receptor Contact
Specific amino acid residues within the insulin molecule are critical for its productive interaction with the insulin receptor. Among these, ValA3, PheB24, and PheB25 have been extensively studied, and investigations using engineered insulins, including this compound derivatives, have helped elucidate their roles in receptor contact researchgate.netguidetopharmacology.orgrcsb.orgwikipedia.orgwikipedia.orgnih.gov.
Photo-cross-linking studies, in some cases employing photoactivatable derivatives of this compound, have demonstrated that these residues are in close proximity to the receptor upon binding researchgate.netwikipedia.org. Specifically, PheB25 has been shown to cross-link to the C-terminal domain of the IR α-subunit (αCT), consistent with its projection from the surface of free insulin wikipedia.orgnih.gov. In contrast, PheB24, which is largely buried in the core of free insulin, has been found to cross-link to the N-terminal domain (L1 β-helix) of the receptor researchgate.netwikipedia.orgnih.gov. This suggests that the interaction of PheB24 with the receptor likely requires a conformational change in the insulin molecule to expose this residue researchgate.netwikipedia.org. ValA3, located in a crevice between the A and B chains, is also implicated in receptor interaction, potentially through van der Waals interactions with the αCT subunit researchgate.net.
| Compound | Relative Receptor Binding Affinity (% of Native Insulin) |
| Native Human Insulin | 100 |
| This compound | 132 ± 5 researchgate.net, 161 ± 19 researchgate.net |
| PapA3-DKP-insulin | 2.0 ± 0.2 researchgate.net |
| PapB24-DKP-insulin | 59 ± 2 researchgate.net |
| PapB25-DKP-insulin | 147 ± 3 researchgate.net |
| L-SerB8-DKP-insulin | 90 ± 6 researchgate.net |
| D-SerB8-DKP-insulin | 1.1 ± 0.1 researchgate.net |
| DKP[A6-A11]Ser (SerA6,SerA11-DKP-insulin) | ~0.05 (2000-fold reduction) |
| DKP[A6-A11]Ala (AlaA6,AlaA11-DKP-insulin) | ~2.5 (50 times more than Ser analog) |
Note: Pap indicates a para-azidophenylalanine substitution.
These findings collectively demonstrate that ValA3, PheB24, and PheB25 are key contact points between insulin and its receptor, and their proper interaction is crucial for high-affinity binding and subsequent signal transduction.
Investigation of Conformational Hinge Opening in Insulin upon Receptor Engagement
A significant conformational change in insulin, often described as a "hinge opening," is understood to be essential for its productive engagement with the insulin receptor guidetopharmacology.orgrcsb.orgnih.gov. In its free state, insulin typically exists in a compact conformation. Upon binding to the IR, the C-terminal segment of the B-chain (residues B24-B30) undergoes a reorientation, detaching from the hormone's core to expose previously buried hydrophobic surfaces guidetopharmacology.orgrcsb.org.
This hinge-like rotation is proposed to occur around the B20-B23 β-turn, leading to a rotation of the B25-B28 β-strand guidetopharmacology.orgrcsb.org. This movement couples the reorientation of PheB24 with a significant rotation of the B25-B28 segment guidetopharmacology.orgrcsb.org. The opening of this hinge exposes conserved nonpolar side chains, including IleA2, ValA3, ValB12, PheB24, and PheB25, enabling them to interact with the receptor guidetopharmacology.orgrcsb.org.
Molecular dynamics simulations have provided insights into the dynamic nature of this process, suggesting that the opening of the B-chain C-terminus is stochastic and can progress through different open conformations. PheB24 is considered a critical anchor residue and a hinge point in this process nih.gov. Its side chain remains docked with the hormone's core through a compensatory rotameric change while the B-chain C-terminal segment folds out nih.gov.
Studies using engineered insulins, such as this compound derivatives, have been instrumental in testing the functional coupling between this hinge opening and receptor activation. Designs that constrain this hinge can preserve native folding but block receptor binding, whereas engineered opening can maintain activity, albeit sometimes at the cost of protein stability guidetopharmacology.orgrcsb.org. The insertion of artificial ligand-dependent switches into insulin, exploiting the hinge-opening mechanism, has further supported the requirement of this conformational change for hormone-triggered receptor autophosphorylation and downstream signaling. The detachment of the B-chain C-terminal strand and the subsequent insertion of the αCT helix from the receptor into the volume previously occupied by B25-B30 in free insulin highlight the reciprocal conformational changes that occur during receptor binding rcsb.org.
The investigation of this conformational hinge opening in insulin, facilitated by studies on various insulin forms including the monomeric this compound model, is crucial for understanding the molecular basis of insulin action and provides a foundation for the design of therapeutic insulin analogs with tailored properties guidetopharmacology.orgrcsb.org.
Preclinical Pharmacodynamic and Pharmacokinetic Research in Animal Models
Glucose Homeostasis Modulation in Diabetic Animal Models
Studies in diabetic animal models are pivotal for assessing the efficacy of DKP-insulin in modulating glucose homeostasis, primarily through its glucose-lowering effects. Various models representing type 1 and type 2 diabetes are employed to capture the spectrum of metabolic dysregulation. nih.govfrontiersin.orgnih.gov
In vivo studies in diabetic animal models, such as mice and rats, have demonstrated the capacity of insulin (B600854) delivered via advanced formulations, including those potentially leveraging principles similar to this compound's rapid absorption, to effectively reduce elevated blood glucose levels. breakthrought1d.org.uk For instance, research on a glucose-responsive oral insulin formulation showed significant glucose reduction in diabetic rodents without inducing hypoglycemia. breakthrought1d.org.uk These findings underscore the potential for specially formulated insulin to achieve favorable glucose control profiles in living systems.
Insulin exerts its glucose-lowering effects by suppressing glucose production in the liver and enhancing glucose uptake in peripheral tissues like muscle and adipose tissue. liu.edujci.orge-dmj.org Preclinical studies investigate how this compound influences these key metabolic processes in animal models. Research in conscious dogs has provided insights into insulin's rapid inhibition of hepatic glucose production, particularly through the suppression of glycogenolysis. jci.org While specific detailed studies on this compound's direct impact on these mechanisms in animal models were not prominently found, the general understanding of insulin's action in these models provides a framework. Diabetic animal models often exhibit impaired peripheral glucose uptake linked to reduced expression of GLUT4, a key glucose transporter. nih.gov Studies with other antihyperglycemic agents in these models have shown improvements in glucose transport and GLUT4 levels, highlighting the importance of these pathways in restoring glucose balance. nih.gov Animal models also facilitate the study of insulin's influence on glucose uptake in various organs, including the brain. nih.govmdpi.com
Absorption and Distribution Studies in Preclinical Models
Characterizing the absorption and distribution of this compound in animal models is crucial for understanding its bioavailability and how it reaches target tissues. als.netcriver.com
Although this compound is known for inhalation delivery, research into alternative routes, such as oral administration, has explored mechanisms to overcome the gastrointestinal barriers to insulin absorption. Studies in animal models like rabbits have investigated insulin absorption from the gastrointestinal tract. nih.gov The challenges of oral delivery, including degradation by stomach acid and poor intestinal permeability, have led to the investigation of delivery systems like nanocarriers and ionic liquids in animal models to enhance absorption. breakthrought1d.org.ukresearchgate.net For example, an ionic liquid-based formulation was shown to significantly improve oral insulin absorption and lower blood glucose in rats. researchgate.net While DKP is primarily associated with inhaled delivery, studies on its oral absorption indicate it is poorly absorbed intact in humans, with significant conversion in the gut. parliament.uk
In vivo studies in animal models are conducted to determine the systemic exposure, typically measured as plasma concentration over time, and the distribution of this compound to various tissues. als.netcriver.com These studies are fundamental to understanding the pharmacokinetic profile. While detailed tissue distribution data specifically for this compound in animal models were not extensively found, preclinical pharmacokinetic studies commonly assess drug distribution to organs and tissues. criver.com For inhaled formulations, this involves evaluating deposition in the lungs and subsequent systemic availability. Long-term nonclinical safety studies of inhaled insulin in rats and dogs would include assessments of systemic exposure and potential accumulation in respiratory tissues. researchgate.netnih.gov
Theoretical Pharmacokinetic Implications of Monomeric Design
The design of insulin formulations to favor the monomeric state has theoretical implications for rapid absorption and onset of action. Insulin can exist in different aggregation states (monomers, dimers, hexamers), with the monomer being the active form readily available for receptor binding and cellular uptake. Formulations engineered to remain as monomers or quickly dissociate are expected to enter the bloodstream more rapidly than those that form stable hexamers. Preclinical studies often evaluate the aggregation state of insulin formulations and correlate it with pharmacokinetic observations in animal models. Research on modified insulin molecules designed to prevent hexamer formation has explored the impact on receptor binding and the time course of glucose control in diabetic rats. researchgate.net This aligns with the theoretical advantage of a monomeric design for achieving a faster pharmacokinetic profile.
Analysis of Reduced Self-Association on Absorption Characteristics
Insulin typically exists in solution as a mixture of monomers, dimers, and hexamers, with hexamers being the most stable form in the presence of zinc ions and phenolic preservatives researchgate.net. Dissociation into smaller aggregates, particularly monomers, is generally considered necessary for rapid absorption from the subcutaneous injection site into the bloodstream researchgate.net. Insulin analogues are often designed with modifications to reduce their propensity for self-association, aiming for faster dissociation and thus more rapid absorption and onset of action compared to regular human insulin researchgate.net.
This compound is described as a monomeric analogue containing specific amino acid substitutions (HisB10 → Asp, ProB28 → Lys, and LysB29 → Pro) on its surface, which are intended to circumvent the self-association limitations observed in solution studies of native insulin researchgate.net. This reduced self-association is hypothesized to lead to enhanced capillary absorption from the subcutaneous depot researchgate.net.
While the provided search results discuss the general principle of reduced self-association leading to faster absorption for monomeric insulin analogues like insulin lispro researchgate.net, and mention structural studies of this compound and a TyrB24-substituted this compound analogue google.compnas.org, specific detailed data tables directly comparing the absorption characteristics of this compound (with the B10 Asp, B28 Lys, B29 Pro substitutions) in different self-associated states in animal models were not explicitly found within the search results. One study mentioned that pulmonary administration of monomeric and hexameric insulin produced comparable absorption profiles in anesthetized rodents, suggesting that for this specific route, the state of self-association did not significantly affect absorption nih.gov. However, this study did not specifically examine this compound.
Structural studies using 2D-NMR indicated that this compound adopts a compact and stably folded structure as a monomer in solution, consistent with crystal models researchgate.net. A TyrB24-substituted this compound analogue also showed similar structural patterns in solution compared to the parent this compound, suggesting the modification did not prevent native-like dimer interface formation google.compnas.org. These structural characteristics support the design principle of this compound as a monomeric analogue.
Further preclinical research in animal models would be needed to provide specific data tables and detailed findings directly quantifying the impact of this compound's reduced self-association on its absorption rate and extent following administration via relevant routes, such as subcutaneous injection, compared to more highly self-associating insulin forms.
Impact on Clearance and Elimination Kinetics in Preclinical Systems
The clearance and elimination kinetics of insulin and its analogues in preclinical systems are critical determinants of their duration of action. Insulin clearance primarily occurs through hepatic and extrahepatic pathways, with the liver being a major site of removal nih.gov. The metabolic clearance rate (MCR) of insulin can be estimated in vivo using methods like the euglycemic-hyperinsulinemic clamp nih.gov.
The provided information discusses insulin clearance in general animal models, including dogs and mice nih.govnih.govnih.gov. For instance, studies in alloxan-induced diabetic dogs described serum insulin concentrations using one- or two-compartment open models, linking a hypothetical effect compartment to the central or peripheral pharmacokinetic compartment nih.gov. Research in mice with genetic deletion of incretin (B1656795) receptors (GLP-1 and GIP receptors) showed higher insulin clearance during the first phase of insulin secretion compared to wild-type mice, suggesting that incretin hormones may reduce insulin clearance at physiological levels nih.gov.
While these studies provide context on insulin clearance in animal models, specific detailed research findings and data tables focusing solely on the clearance and elimination kinetics of this compound (with the B10 Asp, B28 Lys, B29 Pro substitutions) in preclinical systems were not prominently featured in the search results. The information available primarily discusses the structural aspects and potential for reduced self-association of this compound researchgate.netgoogle.compnas.org, and general principles of insulin pharmacokinetics and the use of animal models medsci.orgbienta.netnih.govnih.govnih.gov.
The accelerated pharmacokinetics of insulin lispro, an analogue with weakened hexamer disassembly, is mentioned as exhibiting a faster time constant for hexamer disassembly compared to wild-type insulin google.com. This suggests that modifications affecting self-association can influence the rate at which the analogue becomes available for clearance. However, this does not directly provide clearance and elimination rate data specifically for this compound.
Comprehensive preclinical studies in relevant animal models would be necessary to fully characterize the clearance and elimination kinetics of this compound, including parameters such as half-life, metabolic clearance rate, and routes of excretion. Such studies would typically involve measuring this compound concentrations in biological fluids over time following administration and applying pharmacokinetic modeling to determine these parameters.
Advanced Analytical and Biophysical Methodologies in Dkp Insulin Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for the atomic-level structural and dynamic characterization of DKP-insulin and its variants in solution.
1H-NMR and Heteronuclear 2D NMR for Structure Determination
One-dimensional (1D) and two-dimensional (2D) NMR techniques are fundamental for determining the three-dimensional structure of this compound in solution. The monomeric nature of this compound allows for the acquisition of high-resolution spectra, which exhibit sharp resonance lines and patterns of chemical shifts consistent with a single, isolated molecule. frontiersin.orgresearchgate.net
Solution structures are calculated based on constraints derived from NMR data, primarily Nuclear Overhauser Effects (NOEs) from NOESY experiments, which provide information about interproton distances. semanticscholar.org For instance, the solution structure of this compound has been shown to be similar to the T-state protomer observed in crystals of native insulin (B600854). nih.gov Advanced multidimensional heteronuclear NMR (3D/4D), often applied to ¹⁵N- and ¹³C-labeled samples, is used for more complex analogs. This was demonstrated in the structural determination of a TyrB24-DKP-insulin analog, where the assignment of ¹H, ¹³C, and ¹⁵N chemical shifts allowed for a detailed comparison with the parent compound. pnas.org Analysis of secondary chemical shifts—the difference between observed and random-coil values—provides further insight into the secondary structure, revealing elements like α-helices and β-strands. nih.gov
| NMR Technique | Application in this compound Research | Key Findings | Reference |
|---|---|---|---|
| 1D ¹H-NMR | Initial assessment of monomeric state and overall fold. | Spectra display chemical shift patterns consistent with an isolated monomer. | frontiersin.orgresearchgate.net |
| 2D ¹H-¹H NOESY | Determination of interproton distances for structure calculation. | Reveals short- and medium-range NOEs that define the secondary structure. The overall set of NOEs is similar between this compound and its analogs. | semanticscholar.orgfrontiersin.org |
| 2D ¹H-¹H TOCSY | Assignment of proton spin systems within amino acid residues. | Used to identify the spin systems of modified residues, such as in D- and L-SerB8-DKP-insulin. | semanticscholar.org |
| 3D/4D Heteronuclear NMR (¹⁵N, ¹³C) | Complete resonance assignment and high-resolution structure determination of labeled proteins. | Used to solve the solution structure of TyrB24–this compound and compare its chemical shifts to the parent analog. | pnas.org |
Amide Proton Exchange Studies for Protein Dynamics
Amide proton (¹H) exchange with deuterium (B1214612) (²H) from a D₂O solvent, monitored by NMR, is a powerful technique for probing the stability and conformational dynamics of proteins like this compound. The rate at which an amide proton exchanges is dependent on its solvent accessibility and involvement in hydrogen bonding.
These studies reveal regions of varying structural stability. Protons in the stable core of the protein, protected from the solvent, exchange slowly, whereas those in flexible regions exchange rapidly. pnas.org The kinetics of this exchange can be categorized as local, subglobal, or global, corresponding to different scales of conformational fluctuations. pnas.org By measuring the exchange rates, researchers can calculate protection factors (PFs), which quantify the degree of protection and, by extension, the local stability. pnas.orgpnas.org For example, studies on a TyrB24-KP-insulin analog showed that it generally had reduced PFs and more rapid exchange rates compared to its parent compound, indicating that the substitution reduces the segmental stability of the central B-chain α-helix. pnas.orgpnas.org These experiments can also provide estimates of the global free energy of unfolding (ΔG_HX), which can be compared with data from other techniques like chemical denaturation. frontiersin.org
| This compound Analog | Methodology | Key Dynamic Finding | Reference |
|---|---|---|---|
| KP-Insulin | Amide ¹H/²H Exchange | Global stability (ΔG_HX) estimated at 3.26 ± 0.03 kcal/mol, consistent with chemical denaturation results. | frontiersin.org |
| TyrB24-KP-Insulin | Amide ¹H/²H Exchange | Generally decreased protection factors (PFs) compared to the parent insulin lispro, indicating reduced segmental stability. | pnas.orgpnas.org |
| Insulin Lispro (KP-Insulin) | Amide ¹H/²H Exchange | Demonstrated the existence of local, subglobal, and global exchange kinetics, mapping the dynamic landscape of the monomer. | pnas.orgnih.gov |
Mass Spectrometry (MS)-Based Techniques
Mass spectrometry is indispensable for verifying the primary structure of this compound analogs and for quantifying them in complex biological matrices.
LC-MS/MS Method Development for this compound Quantification in Research Matrices
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers a highly specific and sensitive platform for the quantification of insulin and its analogs, including this compound, in research samples like serum. nih.govresearchgate.net A typical workflow involves sample preparation to extract the analyte and remove interfering substances, followed by LC separation and MS/MS detection.
Sample preparation often includes protein precipitation with a solvent like acetonitrile, followed by solid-phase extraction (SPE) for further cleanup and concentration. nih.govlcms.cz Quantification can be performed on the intact protein or, more commonly, on "surrogate" proteotypic peptides generated by enzymatic digestion with a protease like Glu-C or trypsin. nih.gov This latter approach can improve ionization efficiency and sensitivity. nih.gov Detection is achieved using selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions are monitored for the analyte and an internal standard, ensuring high specificity. researchgate.net While methods are typically developed for human insulin, the principles are directly transferable to this compound, with adjustments for the mass differences due to its amino acid substitutions.
| Parameter | Typical Method Details for Insulin Quantification | Purpose | Reference |
|---|---|---|---|
| Sample Preparation | Acetonitrile precipitation, solid-phase extraction (SPE). | To remove interfering proteins and concentrate the analyte. | nih.govlcms.cz |
| Analytical Approach | Enzymatic digestion (e.g., with Glu-C) to produce surrogate peptides. | Improves sensitivity and overcomes challenges of intact protein analysis. | nih.gov |
| Chromatography | Reversed-phase LC with a C18 column and a water/acetonitrile gradient. | Separates the target analyte from other sample components. | semanticscholar.orglcms.cz |
| Mass Spectrometry | Triple quadrupole MS with electrospray ionization (ESI). | Provides mass analysis and fragmentation. | lcms.cz |
| Quantification Mode | Multiple Reaction Monitoring (MRM) of specific precursor/product ion transitions. | Enables highly specific and sensitive quantification. | researchgate.netlcms.cz |
Analysis of Covalent Modifications and Adduct Formation
MS is a crucial tool for verifying the correct synthesis of this compound analogs and for studying their covalent modifications. semanticscholar.orggoogle.com High-resolution mass spectrometry can confirm that the final product has the expected molecular weight. google.com
Furthermore, tandem mass spectrometry (MS/MS) is used to pinpoint the location of specific modifications. For example, in studies developing modified insulins, MS/MS analysis of tryptic digests was used to confirm that a covalent modification occurred at the intended B29 lysine (B10760008) residue. nih.gov This technique is also powerful for identifying unintended modifications or adduct formation. In one study, LC-MS/MS was used to identify the specific cysteine residues in insulin that were covalently modified by the drug captopril. acs.orgresearchgate.net This highlights the ability of MS-based methods to characterize the precise molecular structure and integrity of this compound during research.
Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis
Circular dichroism (CD) spectroscopy is a widely used biophysical technique to assess the secondary structure and thermodynamic stability of this compound and its variants. The far-UV CD spectrum (typically 190-250 nm) is sensitive to the protein's secondary structure content, particularly the α-helical structure characteristic of insulin. semanticscholar.orgpnas.org
Comparisons of the CD spectra of this compound analogs to the parent compound can reveal structural perturbations. A change in the intensity of the characteristic α-helical signals at ~208 nm and ~222 nm can indicate a loss or gain of helical content. nih.govsemanticscholar.org For example, a TyrB24-insulin analog was found to have attenuated α-helical features in its CD spectrum relative to the parent molecule, suggesting a structural change. pnas.orgpnas.org
| This compound Analog | Key Stability Finding (ΔG_u or ΔΔG_u) | Method | Reference |
|---|---|---|---|
| TyrB24-KP-Insulin | Stability decreased by 0.6 (±0.2) kcal/mol compared to parent KP-insulin. | CD-detected guanidine (B92328) denaturation. | pnas.org |
| D-SerB8-DKP-Insulin | Stability increased by 0.9 ± 0.2 kcal/mol relative to this compound. | CD-detected guanidine denaturation. | semanticscholar.org |
| L-SerB8-DKP-Insulin | Stability decreased by 3.0 ± 0.2 kcal/mol relative to this compound. | CD-detected guanidine denaturation. | semanticscholar.org |
| DKP[A6-A11]Ala | Stability decreased by 3.0 ± 0.5 kcal/mol relative to parent this compound. | CD-detected guanidine denaturation. | acs.org |
| AlaA2-DKP-Insulin | Exhibits attenuated helix content and lower thermal/chemical stability than this compound. | Far-UV CD and CD-detected denaturation. | nih.gov |
X-ray Crystallography and Structural Modeling
Determining the high-resolution atomic structure of insulin and its analogs is crucial for understanding its function and for rational protein design. However, the self-association of insulin often complicates crystallization. A significant breakthrough in the structural analysis of a related compound, DKP-ester insulin, was achieved through racemic protein X-ray crystallography. acs.orgnih.gov
Researchers successfully synthesized both the D-protein and L-protein enantiomers of monomeric DKP ester insulin. nih.govresearchgate.net While extensive trials failed to produce diffraction-quality crystals from the L-ester insulin alone, crystals were readily obtained from a racemic mixture of the D- and L-enantiomers. acs.orgnih.gov This approach allowed for the determination of the atomic structure of the synthetic ester insulin molecule to a resolution of 1.6 Å. acs.orgnih.gov The resulting high-resolution model provided precise details of the molecule's three-dimensional conformation.
Table 1: X-ray Crystallography Data for Racemic DKP Ester Insulin
This interactive table summarizes key data from the crystallographic analysis of racemic DKP ester insulin.
| Parameter | Value/Description | Reference |
|---|---|---|
| Molecule | Racemic D-DKP ester insulin + L-DKP ester insulin | acs.org |
| Method | X-ray Crystallography | nih.gov |
| Resolution | 1.6 Å | acs.orgnih.gov |
| PDB ID | 4IUZ | acs.org |
| Key Finding | High-resolution structure was obtainable only from the racemic mixture, not the individual L-enantiomer, highlighting the utility of racemic crystallography. | acs.orgnih.gov |
Analytical Ultracentrifugation for Self-Association Characterization
Analytical ultracentrifugation is a powerful technique for studying the size, shape, and association behavior of macromolecules in solution. biorxiv.org For insulin and its analogs, it provides direct evidence of their oligomeric state (monomer, dimer, or hexamer). biorxiv.org
This compound was specifically designed to reduce the self-association that characterizes native human insulin. osti.gov Studies combining Analytical Ultracentrifugation and ¹H NMR spectroscopy have confirmed the success of this design. Comparative NMR studies of native human insulin, an analogue with a HisB10→Asp substitution, a doubly substituted analogue (ProB28→Lys; LysB29→Pro), and this compound demonstrated a progressive decrease in concentration-dependent line-broadening. nih.govresearchgate.net This spectral trend indicates a reduced tendency to form larger oligomers. These NMR findings are explicitly stated to be in accord with results from analytical ultracentrifugation, which verified that this compound exists predominantly as a monomer in solution under physiological conditions. osti.govnih.gov This monomeric characteristic is essential for its use as a biophysical model for structure-function relationship studies, as it eliminates the complexities of dissociation from dimers and hexamers. nih.gov
Table 2: Comparative Self-Association Properties of Insulin Analogs
This interactive table highlights the reduced self-association tendency of this compound.
| Insulin Analog | Key Substitutions | Primary Association State (in solution) | Supporting Method | Reference |
|---|---|---|---|---|
| Human Insulin | None | Forms dimers and zinc-coordinated hexamers | Analytical Ultracentrifugation, NMR | osti.govnih.gov |
| This compound | HisB10→Asp, ProB28→Lys, LysB29→Pro | Monomer | Analytical Ultracentrifugation, NMR | osti.govnih.gov |
Photo-Cross-Linking Techniques for Receptor Interaction Mapping
Photo-cross-linking is a biochemical method used to identify and map protein-protein interactions. By incorporating a photoactivatable amino acid analog into a protein, researchers can covalently link the protein to its binding partner upon exposure to UV light, allowing for the precise identification of interaction surfaces. pnas.orgsemanticscholar.org
This technique has been instrumental in probing the interaction between this compound and the insulin receptor. In one study, the invariant Glycine at position B8 was replaced by D-Serine or L-Serine. semanticscholar.org The resulting D-SerB8-DKP-insulin exhibited a 100-fold decrease in receptor binding affinity compared to the L-SerB8-DKP-insulin. semanticscholar.org Furthermore, converting this B8 side chain to the photoactivable analog D-para-azido-Phenylalanine resulted in negligible photo-cross-linking to the insulin receptor. semanticscholar.org This finding contrasts sharply with the efficient cross-linking observed when such analogs are placed in the classical receptor-binding surface. This suggests that the B-chain's B7-B10 β-turn undergoes a conformational change upon receptor binding, moving the B8 position away from the receptor interface. semanticscholar.org
Other studies have used photo-cross-linking to demonstrate how different parts of the insulin molecule, including the A-chain, engage with the receptor. pnas.orgresearchgate.net The analysis of residue-specific photo-cross-linking has provided evidence that upon binding, a segment of the insulin B-chain detaches, allowing both the strand itself and newly exposed nonpolar surfaces to engage the receptor. pnas.org These detailed mapping studies, which use the stable monomeric this compound as a template, are critical for building accurate models of the insulin-receptor complex.
Table 3: Receptor Binding and Photo-Cross-Linking of this compound Analogs
This interactive table summarizes findings from studies using modified this compound analogs to probe receptor interaction.
| This compound Analog | Modification | Relative Receptor Binding Affinity (vs. Human Insulin) | Photo-Cross-Linking Result | Reference |
|---|---|---|---|---|
| D-SerB8-DKP-insulin | GlyB8→D-Ser | 1.1% ± 0.1% | Not reported, but used as a basis for the photo-cross-linking analog. | semanticscholar.org |
| L-SerB8-DKP-insulin | GlyB8→L-Ser | 90% ± 6% | Not applicable | semanticscholar.org |
| D-para-azido-PheB8-DKP-insulin | GlyB8→D-para-azido-Phe | Not reported | Negligible cross-linking to the insulin receptor. | semanticscholar.org |
Comparative Preclinical Studies of Dkp Insulin with Other Insulin Formulations
Mechanistic Comparisons of Receptor Binding and Activation Profiles
The initial step in insulin's metabolic action is its binding to the insulin (B600854) receptor (IR), a glycoprotein (B1211001) present on the surface of cells. wikipedia.orgnih.gov This receptor is a homodimer, with each monomer consisting of an α-subunit, which binds the hormone, and a β-subunit that possesses tyrosine kinase activity. wikipedia.orgnih.gov The binding of insulin to the α-subunits triggers the kinase activity of the β-subunits, leading to autophosphorylation and the initiation of intracellular signaling cascades. wikipedia.orgnih.gov
DKP-insulin is a formulation that contains native human insulin. Therefore, the insulin molecule within this formulation has an identical amino acid sequence to native human insulin and is expected to exhibit the same intrinsic binding affinity for the insulin receptor. nih.govresearchgate.net However, the formulation's key feature is the inclusion of diketopiperazine (DKP), which facilitates the stabilization of insulin in its monomeric form. This is significant because native insulin tends to self-associate into dimers and hexamers, and only the monomeric form can bind to the insulin receptor. acs.org The rapid dissolution of the this compound formulation makes insulin monomers readily available for receptor binding.
Preclinical studies have investigated various insulin analogs to understand the structure-function relationship concerning receptor binding. For instance, an engineered insulin analog, this compound (HisB10→Asp, ProB28→Lys, LysB29→Pro human insulin), was shown to have an enhanced affinity for the insulin receptor. nih.gov It's important to note that this specific analog is different from the this compound formulation used in therapeutic contexts, which typically uses unmodified human insulin. The study of such analogs, however, provides insights into how modifications can influence receptor interaction. nih.gov
Table 1: Key Molecular Components in Insulin Receptor Activation
| Component | Role |
|---|---|
| Insulin | Binds to the α-subunits of the insulin receptor. wikipedia.org |
| Insulin Receptor (IR) | A homodimer with α and β subunits. wikipedia.org |
| α-subunit | Extracellular domain that binds insulin. nih.gov |
| β-subunit | Transmembrane domain with tyrosine kinase activity. nih.gov |
Differential Effects on Cellular Signaling Pathways
Upon activation, the insulin receptor phosphorylates various intracellular proteins, known as insulin receptor substrates (IRS). wikipedia.org This initiates two main signaling pathways: the phosphatidylinositol 3-kinase (PI3K)/Akt pathway and the Ras/mitogen-activated protein kinase (MAPK) pathway. nih.gov
The PI3K/Akt pathway is primarily responsible for the metabolic effects of insulin. nih.govnih.gov This includes stimulating the translocation of glucose transporter 4 (GLUT4) to the cell membrane of muscle and fat cells, which facilitates glucose uptake from the bloodstream. wikipedia.orgbiocon.com This pathway is also involved in glycogen (B147801) synthesis, lipid synthesis, and protein synthesis. nih.govbiocon.com
The Ras/MAPK pathway is mainly associated with the mitogenic (growth-promoting) effects of insulin, such as cell proliferation and gene expression. nih.govfrontiersin.org
The rapid absorption and immediate availability of insulin monomers from the this compound formulation can potentially lead to a more rapid and robust activation of these signaling pathways compared to formulations where insulin needs to dissociate from hexamers. While the downstream pathways are the same, the kinetics of their activation may differ. Research into various insulin analogs and formulations continues to explore how these differences in activation dynamics might translate to clinical effects. joslin.org
Table 2: Major Insulin Signaling Pathways
| Pathway | Key Mediators | Primary Cellular Response |
|---|---|---|
| PI3K/Akt Pathway | IRS, PI3K, Akt (PKB) | Metabolic actions (e.g., glucose uptake, glycogen synthesis). nih.govnih.gov |
| Ras/MAPK Pathway | Shc, Grb2, Ras, MAPK (ERK) | Mitogenic actions (e.g., cell growth, gene expression). nih.govfrontiersin.org |
Comparative Analysis of Glucose Homeostasis Regulation in Animal Models
Animal models are essential for evaluating the in vivo performance of insulin formulations and understanding their impact on glucose homeostasis. nih.govresearchgate.net Rodent models, such as rats and mice, are commonly used to study the pathophysiology of diabetes and to screen the efficacy of new treatments. researchgate.netoatext.com
Preclinical studies in animal models of diabetes have demonstrated that this compound leads to a more rapid onset of glucose-lowering effects compared to subcutaneously injected regular human insulin or rapid-acting analogs. This is a direct consequence of its faster absorption. For instance, in models of physiologically induced diabetes, where glucose levels are elevated, the rapid action of this compound can be clearly observed. oatext.com
The ability to scale findings from animal models to humans is a key aspect of preclinical drug development. Mathematical models, such as the integrated glucose-insulin (IGI) model, have been used to describe the dynamics of glucose and insulin during glucose tolerance tests in various species, including rats, mice, dogs, pigs, and humans. These models help in understanding species-specific differences and in predicting the clinical response from preclinical data. For example, studies have noted differences in insulin-dependent glucose elimination and insulin secretion rates across species.
Table 3: Conceptual Comparison of Insulin Action in a Diabetic Animal Model
| Insulin Formulation | Route of Administration | Time to Peak Action | Duration of Action |
|---|---|---|---|
| This compound | Inhalation/Oral | Very Rapid | Shorter |
| Rapid-Acting Analog | Subcutaneous | Rapid | Short |
| Regular Human Insulin | Subcutaneous | Standard | Standard |
This table presents a conceptual overview. Actual pharmacokinetic and pharmacodynamic parameters can vary based on the specific animal model and study design.
Structural and Dynamic Distinctions from Native Human Insulin and Clinical Analogs
The primary structural difference between this compound and other insulin formulations lies not in the insulin molecule itself, but in its physical state within the formulation. Native insulin has a propensity to self-assemble into dimers and then into zinc-coordinated hexamers. acs.org This hexameric form is stable but must dissociate into monomers to become biologically active. acs.org
Rapid-acting insulin analogs, such as insulin lispro and insulin aspart, were developed by making specific amino acid substitutions in the insulin molecule. These changes reduce the tendency for self-association, leading to faster dissociation into monomers after subcutaneous injection and, consequently, a quicker onset of action compared to regular human insulin.
This compound takes a different approach by using an excipient, diketopiperazine, to formulate native human insulin. This formulation creates microparticles where insulin is stabilized in a monomeric or near-monomeric state. researchgate.net Upon administration, these particles dissolve rapidly, releasing a high concentration of insulin monomers that can be quickly absorbed into the bloodstream. This circumvents the dissociation step required for hexameric insulin formulations.
Solution NMR studies have confirmed that engineered monomeric insulin analogs, such as this compound (AspB10, LysB28, ProB29), maintain a compact and stably folded structure similar to the native insulin fold. nih.govresearchgate.net While these specific analogs are tools for structural studies, they demonstrate that it is possible to maintain the native three-dimensional structure of insulin in a monomeric state. researchgate.netpnas.org
Theoretical Frameworks and Future Directions in Dkp Insulin Research
Advancing Protein Engineering Principles through DKP-Insulin Studies
This compound has served as a crucial template in advancing protein engineering principles, particularly in the context of protein foldability and stability. Research using this compound has demonstrated how specific amino acid substitutions can impact the folding efficiency of proinsulin, the single-chain precursor of insulin (B600854). rcsb.orgresearchgate.net For instance, substituting the conserved His at position B5 with Ala in an engineered monomer (this compound) significantly impaired insulin chain combination in vitro and blocked the folding and secretion of human proinsulin in transfected mammalian cells. rcsb.org Despite this impaired foldability, the Ala(B5) analog retained a native-like T-state conformation and substantial receptor binding activity. rcsb.org This suggests that some residues critical for efficient protein folding might be dispensable for the structure and function of the mature protein. researchgate.net
Studies on this compound analogs with substitutions at position B24, such as PheB24, have further highlighted the delicate balance between a protein's functional structure and its foldability. nih.govrcsb.org Although PheB24 is invariant among vertebrate insulins and insulin-like growth factors and is critical for cellular folding efficiency, substituting it with even a related aromatic residue like TyrB24 can impair biosynthesis and secretion. rcsb.org Paradoxically, a monomeric TyrB24 insulin analog exhibits a native-like structure and function within the range of natural variation, indicating that the invariance of PheB24 likely reflects its essential role in enabling efficient folding and trafficking rather than being solely dictated by native structure-function relationships. rcsb.org This research underscores that protein sequences encode not only the functional native state but also the efficiency and robustness of the folding process, providing insights into the molecular determinants of protein foldability. researchgate.net
Furthermore, this compound has been used as a scaffold to explore the impact of modifications on insulin's supramolecular assembly and interaction with the insulin receptor. Introducing paired histidine substitutions into this compound has allowed for the design of zinc-stapled insulin hexamers, demonstrating how protein engineering can be applied to control self-assembly for potential therapeutic applications, such as creating long-acting depots. nih.gov
Unresolved Questions in Insulin Structure-Function Relationships
Despite extensive research, unresolved questions persist regarding the intricate relationship between insulin's structure and its function, and this compound studies contribute to addressing these. The flexibility and conformational heterogeneity of monomeric insulin are areas of ongoing investigation. acs.org Experimental evidence suggests that monomeric insulin exhibits significant conformational variability, and alterations in seemingly disordered regions can influence both biological activity and the stability of pharmaceutical formulations, likely through effects on receptor binding and aggregation/degradation. acs.org this compound, being a monomeric model, is valuable for studying these dynamics. acs.orgfrontiersin.org
Studies utilizing this compound have probed specific contact sites between insulin and its receptor. Chemical synthesis and the use of this compound have enabled the introduction of non-standard substitutions to investigate how specific residues in the B-chain α-helix interact with the insulin receptor. For example, substituting ValB12 with smaller side-chains in this compound analogs markedly impaired receptor binding without significant structural changes, suggesting that the low activity reflects a local perturbation of a high-affinity contact site. In contrast, position B16 tolerated alanine (B10760859) substitution better, indicating a smaller contribution of this neighboring interaction. These findings support a model where the B-chain α-helix acts as a critical recognition element docking against the L1 beta-helix of the insulin receptor.
This compound has also been used to study the conformational dynamics of insulin under various conditions, including those that promote amyloid fibrillation. researchgate.net Comparing the solution structures of native-state this compound with amyloidogenic intermediates of human insulin provides insights into the structural changes associated with misfolding and aggregation, a process that complicates insulin manufacturing and therapy. researchgate.net
Future Avenues in Oral Peptide Delivery Research (Conceptual Contributions of this compound)
Oral delivery of peptide drugs like insulin remains a significant challenge due to enzymatic degradation in the gastrointestinal tract and poor absorption across the intestinal epithelium. ucd.iepharmaexcipients.comresearchgate.netnih.govdrug-dev.com While this compound itself is not directly discussed in the context of oral delivery formulations in the provided results, the research conducted using this compound conceptually contributes to this field by providing a stable, monomeric model for studying insulin's properties relevant to delivery challenges.
Understanding the structural stability and conformational dynamics of monomeric insulin, as facilitated by this compound studies, is crucial for designing oral delivery systems that can protect the peptide from degradation and facilitate its transport across biological barriers. acs.orgresearchgate.net The knowledge gained about how specific modifications affect insulin's structure and interaction with the receptor could inform the design of insulin analogs that are more resistant to enzymatic breakdown or have enhanced permeability characteristics.
Furthermore, the broader research on diketopiperazines as scaffolds for improving peptide properties, such as increased cell permeability and resistance to degradation, provides a conceptual link to potential future avenues in oral insulin delivery. nih.govresearchgate.net While this compound is an engineered insulin analog containing DKP-like substitutions, the general principles derived from studies on DKP-containing compounds regarding stability and permeability could potentially be explored in the context of oral insulin delivery strategies. Research into novel oral delivery systems, such as nanoparticles and formulations with permeation enhancers, is actively being pursued, and a deeper understanding of insulin's behavior in a monomeric state, as provided by this compound studies, can support the rational design of such systems. ucd.iepharmaexcipients.comresearchgate.netnih.govdrug-dev.com
Integration of this compound Research into Broader Metabolic Disease Mechanisms
Research involving this compound, particularly studies focusing on protein foldability and misfolding, is integrated into the broader understanding of metabolic disease mechanisms, especially those related to diabetes. Misfolding of proinsulin is central to certain forms of diabetes, including monogenic diabetes mellitus, where mutations in the insulin gene lead to endoplasmic reticulum stress and beta-cell death. researchgate.netrcsb.org Studies using this compound analogs have provided insights into how specific mutations impair proinsulin folding efficiency and contribute to beta-cell dysfunction. rcsb.orgresearchgate.netrcsb.orgplos.org
The concept that protein sequences encode foldability in addition to structure, highlighted by this compound research, suggests that non-robustness of a protein's folding landscape can underlie both rare monogenic syndromes and more common conditions like obesity-related diabetes. researchgate.netrcsb.org This perspective integrates protein folding quality control mechanisms into the pathogenesis of metabolic diseases.
Furthermore, understanding insulin's interaction with its receptor, as studied using this compound, is fundamental to comprehending insulin signaling and the development of insulin resistance, a key feature of type 2 diabetes and metabolic syndrome. nih.govnih.govexplorationpub.com Insulin resistance is a crucial factor in the development and progression of various metabolic disorders, including type 2 diabetes, hypertension, and nonalcoholic fatty liver disease. nih.govnih.gov Research into the molecular details of insulin-receptor binding contributes to identifying potential targets for therapeutic interventions aimed at improving insulin sensitivity.
While this compound research primarily focuses on the molecular and structural aspects of insulin, the insights gained into protein folding, structure-function relationships, and receptor interactions are directly relevant to the cellular and physiological processes that are disrupted in metabolic diseases. This integration of molecular-level understanding with broader disease mechanisms is crucial for developing novel diagnostic tools and treatments for these complex conditions. nih.govnih.govrimuhc.ca
Q & A
Q. What structural modifications in DKP-insulin prevent self-association, and how are they validated experimentally?
this compound incorporates three B-chain substitutions (AspB10, LysB28, ProB29) that disrupt surface interactions responsible for insulin dimerization and hexamerization. Analytical ultracentrifugation and 2D NMR spectroscopy confirm its monomeric state even at mM concentrations, with NOESY spectra revealing a compact, stable fold similar to native insulin . These methods also demonstrate the absence of non-native disulfide isomers during synthesis, ensuring structural fidelity .
Q. How does this compound’s receptor-binding affinity compare to native insulin, and what assays are used to quantify this?
this compound exhibits ~160% relative receptor-binding affinity compared to human insulin, measured via competitive binding assays at 4°C using lectin-purified insulin receptors. This enhanced affinity is attributed to the AspB10 substitution, which optimizes receptor interactions while maintaining structural stability . Assays are performed in triplicate to minimize variability, with corrections for potential underestimation (~150%) inherent to the methodology .
Q. Which biophysical techniques are most effective for analyzing this compound’s secondary structure in solution?
Secondary structure is probed using:
- 1H-15N HSQC NMR : Identifies conserved α-helical and β-sheet elements in A- and B-domains by comparing chemical shifts to random-coil values .
- Far-UV CD spectroscopy : Detects β-helix signatures at 222 nm and 208 nm, with minimal attenuation in analogs like AlaB5-DKP-insulin .
- NOE patterns : Diagnostic dNN, dH3N, and d(i, i+3) interactions validate tertiary structure .
Advanced Research Questions
Q. Why do certain A8 substitutions (e.g., GluA8) enhance this compound’s thermodynamic stability but reduce receptor-binding activity?
Substitutions at A8 alter local hydrophobicity and charge distribution. Guanidine titration studies show GluA8 increases stability (ΔΔG >1.1 kcal/mol) by stabilizing the folded state, but its negative charge disrupts receptor-binding interfaces. In contrast, GlnA8 (neutral side chain) marginally improves stability (ΔΔG ~0.2 kcal/mol) without impairing activity. This uncoupling of stability and function highlights the need for residue-specific mutagenesis screens .
Q. How do solution-state NMR structures of this compound reconcile discrepancies with crystallographic models?
NMR-derived ensembles (e.g., from NOESY and TOCSY) reveal dynamic regions (e.g., B-chain N-terminus) that adopt multiple conformations in solution, unlike static crystal models. For example, LeuB15 and ValB12 chemical shifts in this compound indicate transient interactions with PheB24/TyrB26, which are fixed in crystal lattices . Computational modeling using NMR constraints (e.g., Fig. 2 in ) bridges these differences by simulating flexible domains.
Q. What methodological challenges arise when synthesizing this compound analogs with non-canonical disulfide pairings?
Chain combination efficiency (~20–25% yield) depends on:
Q. How do conserved residues (e.g., HisB5) influence this compound’s foldability and functional redundancy?
HisB5 stabilizes interchain crevices via π-stacking with adjacent aromatic residues. AlaB5 substitution minimally perturbs global structure (RMSD <0.5 Å) but reduces β-helix stability (CD signal attenuation at 196 nm), demonstrating HisB5’s role in kinetic folding rather than thermodynamic stability .
Contradictions and Open Questions
Q. Why do this compound’s thermodynamic stability gains (e.g., from HisA8) not correlate with in vitro activity?
Stability enhancements often localize to regions distal from the receptor-binding interface. For example, HisA8 stabilizes the A-chain α-helix (ΔΔG ~0.4 kcal/mol) but does not directly engage the insulin receptor’s L1 domain. Mutagenesis studies paired with hydrogen-deuterium exchange (HDX) MS could map stability-activity trade-offs .
Q. Can this compound’s monomeric properties inform the study of proinsulin hexamer assembly?
Yes. Hydroxyl radical footprinting of this compound’s solution structure (e.g., oxidation rates in Table 1 of ) provides constraints for modeling proinsulin hexamers. Computational docking using NMR-derived monomer coordinates recapitulates zinc-mediated T6 hexamer interfaces, revealing conserved assembly motifs .
Methodological Recommendations
- For stability studies : Use guanidine titrations at multiple temperatures (4°C and 25°C) to account for context-dependent ΔΔG variations .
- For structural comparisons : Combine NOE-based NMR ensembles with chemical shift perturbation (CSP) analysis to resolve dynamic regions .
- For synthesis : Validate disulfide pairing via tandem MS and Edman degradation, as non-native isomers evade detection by routine HPLC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
